molecular formula C17H14N4O2 B6544563 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3-cyanophenyl)acetamide CAS No. 1019165-54-8

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B6544563
CAS No.: 1019165-54-8
M. Wt: 306.32 g/mol
InChI Key: XPYUADMPIIVKDW-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3-cyanophenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with cyano and methyl groups, along with an acetamide group linked to a phenyl ring. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3-cyanophenyl)acetamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of malononitrile and acetylacetone in methanol under reflux conditions. This reaction forms a pyridone intermediate, which is then further reacted with cyano-substituted phenyl groups to introduce the acetamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium ferricyanide (K3[Fe(CN)6]) in an alkaline medium can be used to oxidize the compound.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates are potential oxidation products.

  • Reduction: : Reduced forms of the compound may include various amines or alcohols, depending on the specific conditions.

  • Substitution: : Substituted derivatives can be formed by replacing specific groups on the pyridine or phenyl rings.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. Additionally, it can be used as a building block in organic synthesis, contributing to the creation of more complex molecules.

Mechanism of Action

The mechanism by which 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3-cyanophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and acetamide groups may play a role in binding to enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide and 3-cyano-4,6-dimethylpyridine-2-carboxamide While these compounds share structural similarities, the presence of the phenyl group in 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3-cyanophenyl)acetamide provides unique chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers, contributing to advancements in various fields. Further studies are essential to fully understand its properties and unlock its full potential.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-6-12(2)21(17(23)15(11)9-19)10-16(22)20-14-5-3-4-13(7-14)8-18/h3-7H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYUADMPIIVKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C#N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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